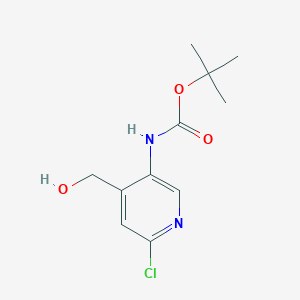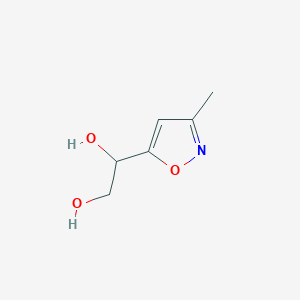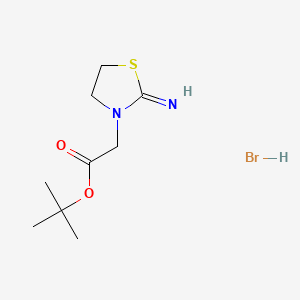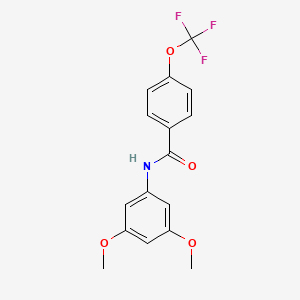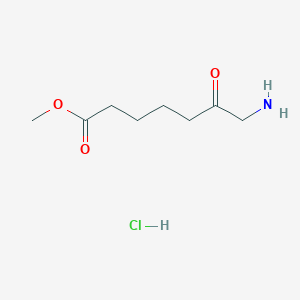![molecular formula C10H18Cl2N2OS B13581351 1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride is a chemical compound with the molecular formula C10H16N2OS.2ClH and a molecular weight of 285.24 g/mol . It is characterized by the presence of a thiophene ring substituted with a methoxymethyl group and a piperazine ring, forming a dihydrochloride salt .
Métodos De Preparación
The synthesis of 1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the methoxymethyl group. The piperazine ring is then attached to the thiophene ring through a substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .
Análisis De Reacciones Químicas
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical formulations.
Mecanismo De Acción
The mechanism of action of 1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[5-(methylthio)thiophen-3-yl]piperazine dihydrochloride: This compound has a methylthio group instead of a methoxymethyl group, which can lead to different chemical and biological properties.
1-[5-(methoxymethyl)thiophen-3-yl]piperidine dihydrochloride: The piperidine ring in this compound can result in different reactivity and biological activity compared to the piperazine ring.
The uniqueness of 1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride lies in its specific substitution pattern and the presence of both the thiophene and piperazine rings, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H18Cl2N2OS |
|---|---|
Peso molecular |
285.2 g/mol |
Nombre IUPAC |
1-[5-(methoxymethyl)thiophen-3-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C10H16N2OS.2ClH/c1-13-7-10-6-9(8-14-10)12-4-2-11-3-5-12;;/h6,8,11H,2-5,7H2,1H3;2*1H |
Clave InChI |
VSENOPXPTOLODE-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CS1)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



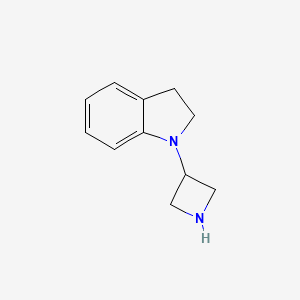
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)


